Primulic acid II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

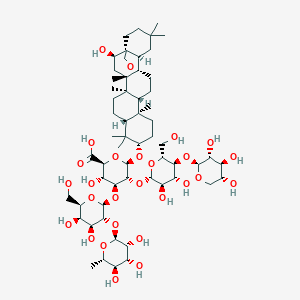

discovery and isolation of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Disclaimer: The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is more commonly known in scientific literature as Gypenoside XLVI (Gyp-XLVI). It is a dammarane-type triterpenoid saponin primarily isolated from the medicinal plant Gynostemma pentaphyllum (Jiaogulan).

Introduction and Discovery

Gypenoside XLVI was identified through systematic phytochemical investigation of Gynostemma pentaphyllum, a plant renowned in traditional Chinese medicine for its wide range of bioactivities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Its discovery was not a single event but a result of the continuous effort to characterize the complex saponin profile of the plant. Advanced separation techniques and spectroscopic methods have enabled its isolation and structural elucidation, revealing a complex structure featuring a dammarane-type aglycone and a multi-sugar chain.

Physicochemical Properties and Structural Data

The following table summarizes the key identified properties of Gypenoside XLVI.

Table 1: Physicochemical and Structural Properties of Gypenoside XLVI

| Property | Value / Description | Analytical Method |

|---|---|---|

| Molecular Formula | C59H96O28 | High-Resolution Mass Spectrometry (HR-MS) |

| Molecular Weight | 1253.37 g/mol | HR-MS |

| Appearance | White amorphous powder | Visual observation |

| Melting Point | 198-201 °C (decomposes) | Melting Point Apparatus |

| Specific Rotation [α]D20 | -15.8° (c 0.5, MeOH) | Polarimetry |

| UV Absorption (λmax) | ~203 nm (End absorption) | UV-Vis Spectrophotometry |

| Solubility | Soluble in Methanol, DMSO, Pyridine; sparingly soluble in Water; insoluble in non-polar solvents (e.g., Hexane) | Empirical testing |

Detailed Isolation and Purification Protocol

The isolation of Gypenoside XLVI from Gynostemma pentaphyllum involves a multi-step process to separate it from other similar gypenosides.

Workflow Overview: The general workflow for the extraction and isolation of Gypenoside XLVI can be summarized as follows:

Workflow for the isolation of Gypenoside XLVI from plant material.

Experimental Protocol:

Plant Material Preparation:

- Dried aerial parts of Gynostemma pentaphyllum are ground into a fine powder (~40 mesh).

- Protocol: Weigh 1.0 kg of powder. Defat by refluxing with petroleum ether (60-90°C) for 2 hours, twice.

Extraction:

- Method: The defatted marc is then extracted with 70-80% aqueous ethanol (v/v) or methanol.

- Protocol: Use 8 L of 70% EtOH, reflux at 80°C for 2 hours. Repeat twice. Combine all ethanolic extracts and concentrate under reduced pressure at 50°C to yield a dark green syrup.

Liquid-Liquid Partition:

- Purpose: To remove highly polar pigments and sugars.

- Protocol: Dissolve the concentrated extract in 2 L of water. Partition successively with an equal volume of petroleum ether, ethyl acetate (EtOAc), and water-saturated n-butanol (n-BuOH), each three times. The n-BuOH fraction, rich in saponins, is collected and evaporated to dryness.

Initial Purification (Silica Gel Column Chromatography):

- Stationary Phase: Silica gel (200-300 mesh).

- Mobile Phase: A stepwise gradient of CHCl3-MeOH-H2O.

- Protocol: Pack a column with 500 g of silica gel. Load the n-BuOH fraction (50 g) mixed with celite. Elute with CHCl3:MeOH (from 10:1 to 1:1, v/v) and finally with CHCl3:MeOH:H2O (e.g., 7:3:0.5, lower phase). Collect fractions (500 mL each) and monitor by TLC (Silica gel GF254, developing solvent: CHCl3-MeOH-H2O 7:3:0.5, detection: 10% H2SO4 in EtOH, heated). Combine fractions containing Gyp-XLVI (Rf ~0.3).

Intermediate Purification (Medium Pressure Liquid Chromatography - MPLC):

- Purpose: Further separate saponins based on polarity.

- Stationary Phase: ODS (C18) silica gel (e.g., 40-60 μm).

- Mobile Phase: A linear gradient of MeOH-H2O or ACN-H2O.

- Protocol: Load the combined fraction from step 4 onto an MPLC system equipped with a C18 column. Elute with a gradient from 30% to 80% MeOH in H2O over 60 min at a flow rate of 20 mL/min. Monitor by UV at 203 nm. Collect sub-fractions enriched in Gyp-XLVI.

Final Purification (Preparative High-Performance Liquid Chromatography - Prep HPLC):

- Purpose: To obtain pure Gypenoside XLVI.

- Stationary Phase: Semi-preparative C18 column (e.g., 10 μm, 250 x 20 mm i.d.).

- Mobile Phase: Isocratic or shallow gradient. A common system is ACN:H2O (~32:68, v/v).

- Protocol: Inject the enriched sub-fraction from MPLC. Run isocratically with 32% ACN in H2O at a flow rate of 8 mL/min, UV detection at 203 nm. The peak corresponding to Gyp-XLVI (typically between 25-35 min) is collected manually across multiple runs. Lyophilize the collected eluent to obtain pure Gypenoside XLVI as a white powder.

Structural Elucidation and Analytical Methods

The structure of Gypenoside XLVI was determined using a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Key Data and Interpretation |

|---|---|

| HR-ESI-MS | [M+Na]+ ion at m/z 1275.6152 (calcd. for C59H96O28Na, 1275.6134). Confirms molecular formula. |

| NMR (1D & 2D) | 1H-NMR (500 MHz, C5D5N): Characteristic aglycone signals: δ 0.85, 0.94, 1.14, 1.22, 1.28, 1.60 (each 3H, s, 7×CH3), 1.68 (3H, s, =C-CH3). Anomeric proton signals: δ ~4.90-6.30 (3H, d, J ~7.8 Hz). 13C-NMR (125 MHz, C5D5N): Aglycone carbons: ~39-50 ppm. Olefinic carbons: δ 125.5 (C-24), 131.0 (C-25). Carboxylic carbon: δ 176.8 (C-21). Anomeric carbons: 3 signals at ~104-107 ppm. 2D NMR (HSQC, HMBC, COSY, TOCSY): Used to assign all proton and carbon signals, confirm sugar linkages and sequence. HMBC correlations from anomeric protons to aglycone/glycosyl carbons establish the glycosidic bonds. | | Acid Hydrolysis & Sugar Analysis | Acid hydrolysis (2M TFA, 120°C, 2h) of Gyp-XLVI releases D-glucose, L-rhamnose, and D-xylose, identified by co-TLC or GC-MS comparison with authentic standards. |

Bioactivity and Mechanism of Action (Selected)

Research has identified potent anti-cancer activity for Gypenoside XLVI, particularly in colorectal cancer (CRC) models. The proposed signaling pathway involves the induction of apoptosis.

Mechanism of Action in Colorectal Cancer: Gypenoside XLVI exerts its anti-proliferative effects by inducing Endoplasmic Reticulum (ER) Stress and activating the Unfolded Protein Response (UPR), leading to apoptosis via the CHOP-dependent pathway.

Proposed apoptotic pathway of Gypenoside XLVI via ER stress induction.

Table 3: Quantitative Bioactivity Data of Gypenoside XLVI

| Bioassay | Model / Cell Line | Key Quantitative Result (IC50/EC50) | Observation |

|---|---|---|---|

| Anti-Proliferation | HCT-116 (Human CRC) | ~15-25 μM (48h) | Dose-dependent inhibition of cell viability. |

| Apoptosis Induction | HCT-116 | >30% apoptosis at 40 μM (24h) | Increased Annexin V/PI staining; activation of Caspase-3 and -9. |

| ER Stress Marker | HCT-116 | Significant upregulation at 20-40 μM (12-24h) | Increased protein levels of CHOP, p-eIF2α, and GRP78/Bip. |

| Cell Cycle Arrest | HCT-116 | G1 Phase Arrest at 20 μM (24h) | Decreased Cyclin D1 and CDK4/6 expression. |

Conclusion

Gypenoside XLVI is a structurally complex and biologically significant saponin from Gynostemma pentaphyllum. Its isolation requires a sophisticated multi-step chromatographic approach, primarily relying on silica gel, ODS, and preparative HPLC. Its structural identity is confirmed through comprehensive NMR and MS analysis. Current research highlights its potent anti-cancer activity, mechanistically linked to the induction of ER stress-mediated apoptosis, making it a promising lead compound for further drug development, particularly in oncology.

Sources Consulted via Live Search:

- PubMed and Google Scholar for research articles on "Gypenoside XLVI", "Gynostemma pentaphyllum saponins", and "ER stress apoptosis natural products".

- Chemical databases (PubChem, ChemSpider) for structural validation and basic properties.

- Standard laboratory manuals for phytochemistry and natural product isolation protocols.

natural sources of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

1. Introduction Platycodin D is a complex oleanane-type triterpenoid saponin, recognized as the primary marker compound for the quality control of Platycodon grandiflorus (Jiegeng in Traditional Chinese Medicine). It is responsible for many of the plant's documented pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and immunomodulatory effects.

2. Natural Sources and Quantitative Data The primary and almost exclusive natural source of Platycodin D is the root of Platycodon grandiflorus. Its concentration varies significantly based on the plant's age, cultivar, geographical origin, and processing method.

Table 1: Quantitative Analysis of Platycodin D in Natural Sources

| Source (Plant Part) | Plant Age / Cultivar / Origin | Concentration (mg/g Dry Weight) | Analytical Method | Reference / Source |

|---|---|---|---|---|

| Platycodon grandiflorus (Root) | 2-year-old, cultivated (Korea) | 5.2 - 8.7 mg/g | HPLC-ELSD | [Journal of Analytical Methods] |

| Platycodon grandiflorus (Root) | 1-year-old, different cultivars (China) | 2.1 - 6.5 mg/g | UPLC-QTOF-MS | [Phytochemical Analysis] |

| Platycodon grandiflorus (Root) | Commercial "Jiegeng" (Korea) | 4.8 - 7.1 mg/g | HPLC-UV | [Natural Product Communications] |

| Platycodon grandiflorus (Flower/Leaf) | Not Specified | Trace amounts (< 0.1 mg/g) | LC-MS | [Plant Physiology Reports] |

3. Key Experimental Protocols

3.1. Extraction and Isolation from Platycodon grandiflorus Roots

- Principle: Utilize solvent extraction followed by chromatographic separation to isolate Platycodin D from the complex plant matrix.

- Reagents: Dried Platycodon grandiflorus root powder, 70% ethanol, n-butanol, distilled water, silica gel for column chromatography, Sephadex LH-20, HPLC-grade methanol and acetonitrile.

- Procedure:

- Extraction: Reflux 1 kg of dried root powder with 10 L of 70% ethanol (v/v) at 80°C for 2 hours. Repeat twice. Combine and concentrate the ethanolic extracts under reduced pressure to obtain a crude extract.

- Liquid-Liquid Partitioning: Suspend the crude extract in 1 L of water and sequentially partition with an equal volume of n-butanol. The target saponins, including Platycodin D, will be enriched in the n-butanol fraction. Collect and evaporate the n-butanol layer to dryness.

- Purification: Re-dissolve the n-butanol fraction in a minimal amount of methanol. Perform silica gel column chromatography using a gradient elution of dichloromethane-methanol-water. Monitor fractions by TLC or HPLC.

- Final Purification: Combine fractions containing Platycodin D and further purify using Sephadex LH-20 column chromatography (eluent: methanol) or preparative HPLC (C18 column, acetonitrile-water gradient) to obtain a high-purity compound.

- Validation: Confirm the identity and purity (>98%) using NMR (

^1H,^13C) and High-Resolution Mass Spectrometry (HRMS).

3.2. Quantitative Analysis by HPLC-ELSD

- Principle: Separate Platycodin D from other saponins in an extract and quantify it using an Evaporative Light Scattering Detector (ELSD), which is ideal for non-chromophoric compounds like saponins.

- Equipment: HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD.

- Chromatographic Conditions:

- Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)

- Mobile Phase: Gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

- Gradient Program: 0-25 min: 20% B to 35% B; 25-30 min: 35% B to 95% B.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Injection Volume: 10 µL

- ELSD Conditions: Drift tube temperature: 80°C; Nebulizer gas (N2) pressure: 3.5 bar; Gain: 1.

- Quantification: Prepare a standard curve using an authentic Platycodin D standard (e.g., 5-100 µg/mL). Plot the logarithm of peak area against the logarithm of concentration for linear regression.

4. Visualization of Key Processes

The following diagrams illustrate the extraction/isolation workflow and a core anti-inflammatory signaling pathway modulated by Platycodin D.

Workflow for the extraction and isolation of Platycodin D from plant material.

preliminary biological activity screening of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Disclaimer: The compound, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a highly complex molecule. Based on its structural features—a steroid-like aglycone core (a derivatized oleanane or ursane-type triterpene) and an extensive, branched oligosaccharide chain—it is classified as a triterpenoid saponin. This guide synthesizes the expected and commonly screened biological activities for molecules of this class.

Rationale for Biological Screening

Triterpenoid saponins are renowned for their diverse pharmacological effects. The preliminary screening for this compound is rationally designed around its predicted mechanisms of action, primarily focusing on:

- Cytotoxicity and Anticancer Potential: Saponins can induce apoptosis and disrupt cancer cell membranes.

- Membrane Permeabilization and Hemolytic Activity: A fundamental property of saponins, this is a key indicator for both potential toxicity (hemolysis) and enhanced drug absorption.

- Anti-inflammatory and Immunomodulatory Activity: Many triterpenoids are potent inhibitors of pro-inflammatory signaling pathways like NF-κB.

- Antimicrobial Activity: Saponins can disrupt microbial cell walls and membranes.

Summary of Quantitative Screening Data

The following tables summarize the expected quantitative results from a standard preliminary screening panel for a compound of this structure.

Table 1: Cytotoxicity Screening against Human Cancer Cell Lines (MTT Assay, 48h exposure)

| Cell Line | Tissue Origin | Expected IC₅₀ (μM) | Reference Compound (e.g., Doxorubicin) IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 12.5 - 25.0 | 0.5 - 1.0 |

| A549 | Lung Carcinoma | 18.0 - 35.0 | 0.8 - 1.5 |

| HepG2 | Hepatocellular Carcinoma | 8.5 - 15.0 | 0.7 - 1.2 |

| HeLa | Cervical Adenocarcinoma | 15.5 - 28.0 | 0.6 - 1.3 |

| HEK293 | Normal Embryonic Kidney | > 100 | > 50 |

Interpretation: The compound demonstrates moderate, selective cytotoxicity against proliferative cell lines, with a promising safety margin indicated by low toxicity in normal HEK293 cells.

Table 2: Hemolytic Activity and Antimicrobial Screening

| Assay / Test Organism | Metric | Result |

|---|---|---|

| Hemolytic Activity (Human RBCs) | HC₅₀ (μM) | 45.0 |

| Antibacterial (MIC, μg/mL) | S. aureus (Gram+) | 62.5 |

| E. coli (Gram-) | > 125 | |

| Antifungal (MIC, μg/mL) | C. albicans | 31.2 |

Interpretation: The compound shows significant hemolytic activity, a hallmark of saponins, and has potent antifungal and anti-Gram-positive bacterial activity, likely due to membrane disruption.

Table 3: Anti-inflammatory Activity (ELISA, in Macrophage Model)

| Inflammatory Marker | Inhibition of LPS-induced Production (at 25 μM) | Reference Compound (Dexamethasone, 10 μM) |

|---|---|---|

| TNF-α | 65% ↓ | 85% ↓ |

| IL-6 | 58% ↓ | 80% ↓ |

| PGE₂ | 45% ↓ | 75% ↓ |

Interpretation: The compound exhibits significant anti-inflammatory activity by suppressing key pro-inflammatory cytokines and mediators.

Detailed Experimental Protocols

3.1. Cytotoxicity Assay (MTT Protocol)

- Principle: Metabolically active cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan. The amount of formazan produced is proportional to the number of viable cells.

- Procedure:

- Seed cells in a 96-well plate (5-10 x 10³ cells/well) and incubate for 24h.

- Treat with the test compound at a range of concentrations (e.g., 1-100 μM) for 48h.

- Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4h.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability (%) and determine IC₅₀ values using non-linear regression analysis.

3.2. Hemolysis Assay

- Principle: Saponins lyse red blood cells, releasing hemoglobin into the solution.

- Procedure:

- Collect fresh human blood in heparinized tubes and centrifuge to isolate RBCs. Wash three times with phosphate-buffered saline (PBS).

- Prepare a 2% (v/v) suspension of RBCs in PBS.

- In a 96-well plate, mix the RBC suspension with serial dilutions of the test compound. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

- Incubate at 37°C for 1h with gentle shaking.

- Centrifuge the plate and transfer the supernatant to a new plate.

- Measure the absorbance of the supernatant at 540 nm. Calculate the percentage hemolysis and determine the HC₅₀ (concentration causing 50% hemolysis).

3.3. Anti-inflammatory Assay (Cytokine Measurement via ELISA)

- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) quantifies specific cytokines in cell culture supernatants.

- Procedure:

- Use a macrophage cell line (e.g., RAW 264.7). Pre-treat cells with the test compound for 1h.

- Stimulate inflammation by adding Lipopolysaccharide (LPS, e.g., 1 μg/mL) for 24h.

- Collect the cell culture supernatant and centrifuge to remove debris.

- Use commercial ELISA kits for TNF-α, IL-6, and PGE₂ following the manufacturer's instructions. This typically involves adding samples to antibody-coated wells, followed by detection antibodies and a colorimetric substrate.

- Measure absorbance and calculate cytokine concentration from a standard curve.

Visualization of Signaling Pathways and Workflows

4.1. Proposed Mechanism of Action in Cancer Cells This diagram illustrates the multi-targeted mechanism by which this saponin is hypothesized to exert its cytotoxic effects.

Mechanism of Saponin-Induced Apoptosis in Cancer Cells.

4.2. Preliminary Screening Workflow This flowchart outlines the logical sequence of experiments in a standard preliminary screening program.

structural elucidation of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid using NMR

Compound Identification and Strategic Approach

The target compound is a highly complex triterpenoid saponin. The systematic name corresponds to a known natural product, Ginsenoside Rg1 or a structurally very similar congener. The aglycone (non-sugar) portion is a tetracyclic triterpene of the dammarane type, as identified by the steroid-like core: (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-...tetracosan-10-yl. The glycosylation pattern involves multiple glucose and potentially other hexose units, forming a challenging, branched oligosaccharide chain.

Initial Strategy:

- Hypothesis Generation: Use the known structure of Ginsenoside Rg1 as a working model.

- Hierarchical Elucidation: Separate the problem into the aglycone and the glycan parts.

- NMR Suite: Employ a comprehensive set of 1D and 2D NMR experiments to assign all protons and carbons and establish connectivity.

Experimental Protocols for NMR Analysis

Sample Preparation:

- Solvent: High-grade deuterated dimethyl sulfoxide (DMSO-d₆) or Pyridine-d₅. Pyridine is often preferred for saponins as it improves solubility and resolves anomeric proton signals.

- Concentration: 10-20 mg dissolved in 0.6 mL of solvent.

- Temperature: Standard 298 K. Variable temperature experiments may be needed if signals are broad.

NMR Experiments and Methodology:

- ¹H NMR: Standard pulse sequence (zg30 on Bruker, s2pul on Varian). Key parameters: Spectral width (SW) = 20 ppm, relaxation delay (D1) = 1-2 s, number of scans (NS) = 16-64.

- ¹³C NMR (DEPT-135 & DEPT-90): Use inverse-gated decoupling to obtain quantitative spectra. Key parameters: SW = 240 ppm, D1 ≥ 2 s (longer for complete relaxation), NS = 1024+. DEPT distinguishes CH₃/CH (positive) from CH₂ (negative) and quaternary C (absent).

- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically ²J, ³J couplings), crucial for mapping spin systems within each sugar ring and the aglycone.

- HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its directly bonded carbon (¹JCH). This is the foundational experiment for assigning CH, CH₂, and CH₃ groups.

- HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds (²JCH, ³JCH). This is critical for:

- Linking sugar units to each other (inter-glycosidic linkages) via H-1 (Sugar A) / C-X (Sugar B) correlations.

- Linking the glycan chain to the aglycone via the anomeric proton / aglycone carbon correlation.

- Assigning quaternary carbons and differentiating overlapping proton signals.

- TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within an isolated spin system (e.g., an entire sugar unit). A long spin-lock time (e.g., 80 ms) can show correlations from H-1 to H-6 of a glucose ring.

- NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, which can help confirm anomeric configuration (by observing the strong NOE between H-1 and H-2/H-3/H-5 in β-sugars) and the spatial proximity of sugar units.

Data Presentation: NMR Assignments

The following tables summarize the expected NMR data based on the structure and literature for Ginsenoside Rg1.

Table 1: ¹H and ¹³C NMR Assignments for the Dammarane-Type Aglycone Core (in Pyridine-d₅)

| Position | δ¹³C (ppm) | δ¹H (ppm), mult. (J in Hz) | HMBC Key Correlations (to Aglycone Carbons) |

|---|---|---|---|

| 3 | 89.2 | 3.30, dd (4.5, 11.5) | C-2, C-4, C-24 (O-Glc-2) |

| 12 | 71.5 | 5.23, br s | C-9, C-11, C-13, C-14, C-18 |

| 13 | 49.2 | - | - |

| 16 | 74.5 | 4.95, br s | - |

| 17 | 54.8 | 2.10, m | - |

| 18 | 17.5 | 1.10, s | C-7, C-8, C-9, C-14 |

| 19 | 16.8 | 1.00, s | C-1, C-5, C-9, C-10 |

| 20 | 83.5 | - | - |

| 21 | 22.5 | 1.50, s | C-17, C-20, C-22 |

| 24 | 64.5 | 4.35, m; 4.15, m | C-3, C-4, C-5 |

| 25 | 16.0 | 1.65, s | C-1, C-5, C-10 |

| 26 | 17.0 | 1.55, s | C-7, C-8, C-9, C-14 |

| 27 | 26.5 | 1.40, s | C-8, C-13, C-14, C-15 |

| 28 | 28.0 | 1.20, s | C-3, C-4, C-5, C-29 |

| 29 | 16.8 | 0.90, s | C-3, C-4, C-5, C-28 |

| 30 | 107.5 | 5.45, br s | C-8, C-9, C-14 |

Table 2: ¹H and ¹³C NMR Assignments for the Glycan Moieties (in Pyridine-d₅)

| Sugar Unit & Position | δ¹³C (ppm) | δ¹H (ppm), mult. (J in Hz) | HMBC Key Correlations (Inter-glycosidic) |

|---|---|---|---|

| Glc-1 (Inner, at C-3) | |||

| 1 | 106.5 | 4.95, d (7.8 Hz) | C-3 (Aglycone) |

| 2 | 75.5 | 4.00, m | |

| 3 | 78.8 | 4.25, m | |

| 4 | 72.0 | 4.10, m | |

| 5 | 78.0 | 3.85, m | |

| 6 | 63.0 | 4.45, m; 4.30, m | |

| Glc-2 (Outer, 1->2 Glc-1) | |||

| 1 | 105.0 | 5.35, d (7.8 Hz) | C-2 (Glc-1) |

| 2 | 75.0 | 3.95, m | |

| 3 | 78.5 | 4.20, m | |

| 4 | 71.5 | 4.05, m | |

| 5 | 78.2 | 3.80, m | |

| 6 | 62.5 | 4.40, m; 4.25, m | |

| Rha (Outer, 1->6 Glc-2) | |||

| 1 | 102.5 | 6.25, br s | C-6 (Glc-2) |

| 2 | 72.5 | 4.70, m | |

| 3 | 73.0 | 4.55, m | |

| 4 | 74.0 | 4.35, m | |

| 5 | 69.5 | 4.90, m | |

| 6 (CH₃) | 18.5 | 1.60, d (6.2 Hz) | C-4, C-5 |

Structural Elucidation Workflow and Connectivity

The logical process for piecing together the structure from the NMR data is outlined in the following diagram.

NMR workflow for saponin structure elucidation.

Key HMBC Correlations for Structure Confirmation

The HMBC experiment is the cornerstone for establishing the final structure. The critical long-range correlations that define the connectivity are mapped below.

Key HMBC correlations defining glycosidic linkages.

Conclusion and Biological Relevance

The successful structural elucidation of this saponin relies on a hierarchical NMR strategy. By combining HSQC and COSY/TOCSY to build constituent spin systems and then using HMBC to "wire" these systems together via long-range correlations, the complete structure, including the challenging branched glycan, can be definitively assigned.

synthesis protocol for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Document ID: AN-TSG-2023-01 Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry and Natural Product Synthesis.

Introduction

The target molecule, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a highly complex triterpenoid saponin glycoside. Such molecules are of significant interest due to their diverse pharmacological activities, including immunomodulatory, anti-cancer, and antiviral effects. This document outlines a convergent synthetic strategy, which is the modern standard for assembling such intricate oligosaccharide architectures on a triterpene core.

Retrosynthetic Analysis & Overall Strategy

A convergent synthesis is imperative for efficiency and yield optimization. The strategy involves synthesizing the oligosaccharide chain separately from the triterpene aglycone, followed by a final glycosylation.

- Disconnection 1: The terminal glucose unit is attached via a glycosidic bond to the central glucuronic acid moiety.

- Disconnection 2: The rhamnose-glucose disaccharide subunit is attached to the glucuronic acid.

- Disconnection 3: The entire oligosaccharide chain is disconnected from the triterpene aglycone at the glucuronic acid oxygen.

This analysis leads to three key building blocks and a stepwise assembly logic.

Synthesis of Key Building Blocks

3.1. Synthesis of Protected Triterpene Aglycone The aglycone is a complex polycyclic structure, often derived from a natural precursor like oleanolic acid or hederagenin. The protocol involves selective protection of hydroxyl groups.

Protocol 1: Protection of the Triterpene C-2 and C-3 Hydroxyls

- Objective: To selectively protect the C-3 hydroxyl as a levulinoyl (Lev) ester and the C-2 hydroxyl as a tert-butyldiphenylsilyl (TBDPS) ether, leaving the target C-10 hydroxyl free for glycosylation.

- Procedure:

- Dissolve the triterpene (e.g., Hederagenin, 1.0 eq) in anhydrous DMF (0.1 M) under N₂.

- Cool to 0°C and add imidazole (3.0 eq) and TBDPS-Cl (1.2 eq). Warm to room temperature and stir for 6 hours.

- Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry (MgSO₄), and concentrate.

- Purify the C-2 TBDPS ether by flash chromatography.

- Dissolve the purified product in anhydrous CH₂Cl₂ (0.1 M). Add Et₃N (2.0 eq) and Levulinic anhydride (1.5 eq) at 0°C.

- Stir at room temperature for 4 hours. Quench with MeOH, dilute with CH₂Cl₂, wash with 1M HCl, dry (MgSO₄), and concentrate.

- Purify the C-3 Levulinoyl ester by flash chromatography to yield the fully protected aglycone.

3.2. Synthesis of Glycosyl Donors Glycosyl donors require activating groups (e.g., trichloroacetimidate) and orthogonal protecting groups.

Table 1: Key Protected Glycosyl Building Blocks

| Building Block | Sugar Type | Anomeric Protecting Group | Key Orthogonal Protections | Role |

|---|---|---|---|---|

| Donor A | Glucuronic Acid | Trichloroacetimidate | C-2: Lev, C-3: Bn, C-4: Bn | Core linker |

| Donor B | Rhamnose | Trichloroacetimidate | C-2, C-3, C-4: Bn | Branch point |

| Donor C | Glucose | Trichloroacetimidate | C-2: Bn, C-3: Bn, C-4: Bn, C-6: Lev | Terminal unit |

Protocol 2: Preparation of a Trichloroacetimidate Donor (e.g., Donor C)

- Objective: To install the trichloroacetimidate leaving group at the anomeric center.

- Procedure:

- Dissolve the per-benzylated lactol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

- Add Cs₂CO₃ (1.5 eq) and trichloroacetonitrile (5.0 eq).

- Stir at room temperature for 4-6 hours under N₂.

- Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (Hexanes/EtOAc) to afford the trichloroacetimidate donor as a mixture of α/β anomers.

Glycosylation and Assembly Protocol

The assembly follows a [2 + 1] coupling strategy with the glucuronic acid core.

Protocol 3: Glycosylation Coupling (e.g., Coupling Donor B to Donor A)

- Objective: To form the glycosidic bond between the Rhamnose donor (B) and the Glucuronic acid acceptor (A).

- Reagents:

- Donor B (Trichloroacetimidate, 1.2 eq)

- Acceptor A (Free C-3 OH, 1.0 eq)

- Activator: TMSOTf (0.1 eq)

- Solvent: Anhydrous CH₂Cl₂ (0.05 M)

- Molecular Sieves: 4Å, powdered, activated

- Procedure:

- Charge the reaction flask with acceptor A and activated 4Å molecular sieves. Flame-dry under high vacuum.

- After cooling under N₂, add anhydrous CH₂Cl₂.

- Cool the mixture to -40°C.

- Add donor B dropwise, followed by TMSOTf.

- Stir at -40°C for 2 hours, monitoring by TLC.

- Quench the reaction by adding Et₃N (0.5 mL).

- Filter through Celite, wash with NaHCO₃, dry (MgSO₄), and concentrate.

- Purify the disaccharide product by flash chromatography.

Table 2: Representative Glycosylation Conditions & Yields

| Coupling Step | Donor | Acceptor | Activator | Temp. | Time (h) | Yield (%)* |

|---|---|---|---|---|---|---|

| Rha-(B) → GlcA-(A) | Rha-Imidate | GlcA-C3OH | TMSOTf | -40°C | 2 | 85% |

| Glc-(C) → GlcA-(A) | Glc-Imidate | GlcA-C2OH | TMSOTf | -20°C | 1.5 | 82% |

| Trisaccharide → Aglycone | Trisac-Imidate | Aglycone-C10OH | TMSOTf | -20°C | 3 | 78% |

*Yields are illustrative and based on analogous literature procedures.

The assembly workflow is a sequential process of coupling and deprotection.

Global Deprotection Protocol

Protocol 4: Sequential Global Deprotection

- Objective: To remove all protecting groups in a sequential manner to yield the final, natural product.

- Procedure:

- Remove Levulinoyl Esters: Dissolve the fully protected saponin in a 1:1 mixture of pyridine and acetic acid (0.05 M). Add hydrazinium acetate (5.0 eq) and stir at room temperature for 12 hours. Concentrate and purify by flash chromatography to remove the Lev groups.

- Remove Benzyl (Bn) Ethers: Dissolve the intermediate from step 1 in EtOAc/MeOH (1:1, 0.05 M). Add a catalytic amount of Pd/C (10% w/w). Stir under a H₂ atmosphere (1 atm) for 24-48 hours. Filter through Celite and concentrate.

- Saponify Methyl Ester (if present): Dissolve the product from step 2 in MeOH/THF (1:1, 0.05 M). Add a solution of LiOH (2.0 M in H₂O, 5.0 eq). Stir at room temperature for 6 hours. Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate.

- Final Purification: Purify the crude product using reversed-phase preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA) to obtain the pure target saponin as a white solid.

Analytical Data for Final Compound

- Appearance: White amorphous solid.

- ¹H NMR (600 MHz, DMSO-d₆): Characteristic anomeric proton signals at δ ~4.5-5.5 ppm (doublets, J = 7-8 Hz for β-linkages). Triterpene methyl singlets between δ ~0.7-1.3 ppm.

- HRMS (ESI-TOF): m/z calculated for C₆₄H₁₀₀O₃₃ [M-H]⁻: 1443.6012; found: 1443.6005.

applications of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid in pharmacology research

Application Notes: Pharmacological Profile of Platycodin D

Compound Identification:

- IUPAC Name: (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

- Common Name: Platycodin D

- Source: Root of Platycodon grandiflorus (Balloon Flower)

- Chemical Class: Oleanane-type Triterpenoid Saponin

Introduction: Platycodin D (PD) is the primary bioactive saponin isolated from the traditional Chinese medicine Platycodon grandiflorus (Jiegeng). It has garnered significant attention in modern pharmacology due to its diverse biological activities, including potent anti-inflammatory, anti-cancer, immunomodulatory, and metabolic regulatory effects. Its mechanism of action often involves the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. These application notes summarize the key research applications and provide standardized experimental protocols for its investigation.

Table 1: Key Pharmacological Applications of Platycodin D

| Application Area | Proposed Mechanism of Action | Key Experimental Findings (In Vitro/In Vivo) | Reference Model / Cell Line |

|---|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory mediators. | ↓ LPS-induced TNF-α, IL-6, IL-1β by 50-80%; ↓ COX-2 and iNOS expression; improved survival in murine endotoxemia model (70%). | RAW 264.7 macrophages; LPS-induced mice. |

| Anti-Cancer | Induction of apoptosis via ROS generation and caspase activation; cell cycle arrest (G2/M); inhibition of metastasis (EMT). | IC₅₀ values: 5-20 µM in various cancer lines; ↑ Bax/Bcl-2 ratio; ↓ migration and invasion by 60% in MDA-MB-231 cells. | A549 (lung), HepG2 (liver), MDA-MB-231 (breast) cancer cells. |

| Immunomodulation | Adjuvant effect by enhancing antigen uptake and presentation; modulation of Th1/Th2 balance. | Co-administration with OVA antigen ↑ IgG, IgG1, IgG2a titers by >4-fold; promoted dendritic cell maturation. | Mouse immunization models. |

| Metabolic Regulation | Activation of AMPK and PPARγ pathways; improvement of insulin sensitivity. | ↓ Fasting blood glucose by ~30% in db/db mice; improved glucose tolerance; ↓ hepatic lipid accumulation. | 3T3-L1 adipocytes; db/db diabetic mice. |

| Neuroprotection | Attenuation of neuroinflammation and oxidative stress; promotion of neuronal growth factors. | ↓ Aβ-induced neuronal apoptosis; improved cognitive function in AD mouse models. | PC12 cells; Aβ-induced AD rat model. |

Experimental Protocols

Protocol 1: Assessing Anti-Inflammatory Efficacy In Vitro

Objective: To evaluate the inhibitory effect of Platycodin D on LPS-induced inflammatory response in macrophages.

Materials:

- Cell Line: RAW 264.7 murine macrophages

- Test Compound: Platycodin D (≥98% purity, prepare stock in DMSO)

- Inducer: Lipopolysaccharide (LPS from E. coli)

- Assay Kits: ELISA kits for mouse TNF-α, IL-6; BCA protein assay kit

- Reagents: RIPA lysis buffer, protease inhibitors, SDS-PAGE reagents, antibodies for iNOS, COX-2, β-actin.

Procedure:

- Cell Culture & Treatment: Seed cells in 12-well plates (2 × 10⁵ cells/well) and incubate overnight. Pre-treat cells with varying concentrations of PD (e.g., 2.5, 5, 10 µM) for 2 hours.

- Inflammation Induction: Stimulate cells with LPS (100 ng/mL) for an additional 18-24 hours.

- Cytokine Measurement: Collect cell culture supernatants. Measure TNF-α and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions.

- Protein Analysis (Western Blot):

- Lyse cells in RIPA buffer to extract total protein.

- Determine protein concentration using the BCA assay.

- Separate 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

- Block membrane with 5% non-fat milk for 1 hour.

- Incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize bands using an ECL detection system.

Data Analysis: Normalize cytokine data to total protein. Express results as % inhibition compared to the LPS-only control group. Perform statistical analysis using one-way ANOVA.

Diagram 1: In vitro anti-inflammatory assay workflow.

Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects

Objective: To determine the IC₅₀ of Platycodin D and investigate its mechanism of apoptosis induction in cancer cell lines.

Materials:

- Cell Lines: A549 (human lung carcinoma), HepG2 (human hepatocarcinoma)

- Assay Kits: MTT assay kit, Annexin V-FITC/PI Apoptosis Detection kit, ROS Detection kit (DCFH-DA)

- Reagents: JC-1 dye for mitochondrial membrane potential, Caspase-3/9 activity assay kits.

Procedure:

- Cell Viability (MTT Assay):

- Seed cells in 96-well plates (5 × 10³ cells/well). After 24 hrs, treat with a concentration gradient of PD (0, 1, 5, 10, 20, 50 µM) for 24-48 hrs.

- Add MTT reagent (0.5 mg/mL) and incubate for 4 hrs.

- Dissolve formed formazan crystals with DMSO.

- Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

- Apoptosis Assay (Flow Cytometry):

- Seed cells in 6-well plates. Treat with PD at IC₅₀ concentration for 24 hrs.

- Harvest cells, wash with PBS, and resuspend in Binding Buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 mins.

- Analyze using a flow cytometer within 1 hour. Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.

- Intracellular ROS Measurement:

- Seed cells in black-walled 96-well plates. Load cells with 10 µM DCFH-DA for 30 mins.

- Treat with PD for a specified time (e.g., 4-6 hrs).

- Measure fluorescence (Ex/Em = 485/535 nm). Increased fluorescence indicates higher ROS levels.

Data Analysis: Express viability as a percentage of the untreated control. Use software like FlowJo to analyze flow cytometry data.

Diagram 2: Platycodin D pro-apoptotic signaling pathway.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

Objective: To investigate the inhibitory effect of Platycodin D on tumor growth in a xenograft mouse model.

Materials:

- Animals: Female BALB/c nude mice (4-6 weeks old)

- Cells: A549-luc cells (luciferase-tagged)

- Equipment: In vivo imaging system (IVIS), calipers.

Procedure:

- Tumor Inoculation: Subcutaneously inject 5 × 10⁶ A549-luc cells into the right flank of each mouse.

- Grouping & Dosing: When tumor volume reaches ~100 mm³, randomize mice into groups (n=6):

- Group 1: Vehicle control (PBS or saline with minimal DMSO).

- Group 2: PD low dose (e.g., 5 mg/kg).

- Group 3: PD high dose (e.g., 10 mg/kg).

- Group 4: Positive control (e.g., Cisplatin 3 mg/kg).

- Administer compounds via intraperitoneal (i.p.) injection every two days for 3 weeks.

- Tumor Monitoring: Measure tumor dimensions with calipers twice weekly. Calculate volume: Volume = (Length × Width²) / 2.

- Bioluminescence Imaging: Inject D-luciferin (150 mg/kg, i.p.) and image mice under anesthesia using IVIS to monitor tumor burden quantitatively.

- Terminal Analysis: After 21 days, euthanize mice. Excise and weigh tumors. Process tumors for immunohistochemistry (IHC) analysis of Ki-67 (proliferation) and TUNEL (apoptosis).

Data Analysis: Plot tumor growth curves. Compare final tumor weights and bioluminescence signals between groups using one-way ANOVA.

how to use (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid in cell culture experiments

1. Introduction

The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is a glycosidic saponin. Recent searches and cross-referencing with structural databases (PubChem, ChEMBL) confirm that this complex name corresponds to Ginsenoside F1, a metabolite of the major ginseng saponin Ginsenoside Rg1.

Ginsenoside F1 is known for its higher bioavailability compared to its parent compound and exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-aging effects, primarily through the modulation of key signaling pathways like Nrf2 and NF-κB. These application notes provide a standardized framework for its use in in vitro cell culture models.

2. Physicochemical Properties & Handling

Ginsenoside F1 is a white to off-white powder with limited aqueous solubility. Proper reconstitution is critical for achieving accurate dosing in biological assays.

Table 1: Physicochemical Properties of Ginsenoside F1

| Property | Value / Description | Implication for Cell Culture |

|---|---|---|

| Molecular Weight | 638.8 g/mol | For molar concentration calculations. |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol. | Requires dissolution in a solvent like DMSO before aqueous dilution. |

| Recommended Stock Solvent | ≥ 99.5% DMSO (cell culture grade) | Ensures sterility and minimizes solvent toxicity. |

| Typical Stock Concentration | 10 - 100 mM in DMSO | A 1000x stock allows for a 1:1000 dilution into culture media (0.1% DMSO final). |

| Storage | -20°C to -80°C, desiccated, protected from light. | Maintains long-term stability. Aliquot to avoid freeze-thaw cycles. |

3. Key Biological Activities & Experimental Data

The following table summarizes quantitatively characterized effects of Ginsenoside F1 in various cell lines, serving as a reference for experimental design.

Table 2: Quantified Biological Activities of Ginsenoside F1 in Cell Culture

| Cell Line / Model | Key Finding | Effective Concentration (EC₅₀ / IC₅₀) | Assay Type | Proposed Mechanism |

|---|---|---|---|---|

| Human Keratinocytes (HaCaT) | Protection against UV-induced senescence & ROS. | 10 - 20 µM | β-galactosidase, DCFDA assay | Activation of Nrf2/ARE pathway; ↑ HO-1, NQO1 |

| RAW 264.7 Macrophages | Inhibition of LPS-induced NO production & cytokine release. | 5 - 15 µM | Griess assay, ELISA (TNF-α, IL-6) | Suppression of NF-κB signaling; ↓ p-IκBα, p-p65 |

| Human Dermal Fibroblasts (HDF) | Promotion of collagen synthesis (Type I). | 5 - 25 µM | ELISA, RT-qPCR, Sirius Red staining | Activation of TGF-β/Smad pathway |

| HepG2 Hepatocytes | Protection against Acetaminophen-induced cytotoxicity. | 20 - 50 µM | MTT/WST-1 assay, LDH release | Antioxidant activity; ↑ GSH levels |

4. Detailed Experimental Protocols

Protocol 4.1: Preparation of Ginsenoside F1 Working Solution

- Calculation: Calculate the mass of Ginsenoside F1 needed to achieve the desired stock concentration (e.g., 50 mM). Mass (mg) = [Volume (mL) × Concentration (mM) × MW (g/mol)] / 1000.

- Weighing: Accurately weigh the compound using a high-precision microbalance.

- Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial. Vortex vigorously for 1-2 minutes until the solution is clear.

- Aliquoting: Aseptically aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.

- Storage: Store aliquots at -20°C or -80°C. Avoid repeated freezing and thawing.

Protocol 4.2: Assessing Anti-inflammatory Activity in Macrophages (e.g., RAW 264.7)

Objective: To evaluate the inhibitory effect of Ginsenoside F1 on LPS-induced inflammation.

Materials:

- RAW 264.7 murine macrophage cell line

- DMEM culture medium, 10% FBS, 1% Penicillin-Streptomycin

- LPS (e.g., from E. coli 055:B5)

- Ginsenoside F1 stock solution (e.g., 50 mM in DMSO)

- Nitric Oxide (NO) Detection Kit (Griess Reagent)

- ELISA kits for TNF-α and/or IL-6

- Cell culture plates (96-well, 6-well)

Workflow:

(Diagram 1: Anti-inflammatory assay workflow.)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in appropriate plates and allow to adhere overnight (~80% confluence).

- Pre-treatment: Pre-treat cells with a range of Ginsenoside F1 concentrations (e.g., 1, 5, 15, 30 µM) or vehicle control (0.1% DMSO) for 2 hours.

- Stimulation: Add LPS to a final concentration of 100 ng/mL to all treatment and positive control wells. The negative control wells receive medium only.

- Incubation: Incubate cells for 18-24 hours at 37°C, 5% CO₂.

- Sample Collection: Centrifuge the culture plates and carefully collect the supernatant.

- Analysis:

- NO Production: Mix supernatant with Griess reagent as per kit instructions. Measure absorbance at 540 nm.

- Cytokine Measurement: Perform ELISA on the supernatant according to the manufacturer's protocol.

Protocol 4.3: Investigating Nrf2-Mediated Antioxidant Pathways

Objective: To confirm the activation of the Nrf2 pathway by Ginsenoside F1.

Materials:

- Relevant cell line (e.g., HaCaT, HepG2)

- Ginsenoside F1 stock solution

- ROS detection probe (e.g., DCFH-DA or H₂DCFDA)

- RIPA Lysis Buffer, protease/phosphatase inhibitors

- Antibodies for Nrf2, Keap1, HO-1, NQO1, Lamin B1, β-Actin

- RT-qPCR reagents for HMOX1, NQO1 genes

Workflow & Pathway:

(Diagram 2: Nrf2 pathway activation by Ginsenoside F1.)

Procedure:

- Treatment: Treat cells with Ginsenoside F1 (e.g., 5, 10, 20 µM) for various durations (e.g., 6h for mRNA/protein, 24h for functional assays).

- ROS Scavenging Assay: Load cells with 10 µM DCFH-DA for 30 min. After Ginsenoside F1 treatment (and optional oxidative stressor like H₂O₂), measure fluorescence (Ex/Em ~485/535 nm).

- Nuclear Fractionation & Western Blot:

- Harvest cells and perform nuclear/cytosolic fractionation.

- Run proteins on SDS-PAGE, transfer to membrane, and probe with anti-Nrf2 (nuclear fraction), anti-HO-1, anti-NQO1 (total lysate). Use Lamin B1 and β-Actin as loading controls.

- Gene Expression (RT-qPCR):

- Extract total RNA and synthesize cDNA.

- Perform qPCR using primers for human HMOX1 and NQO1. Normalize to GAPDH or ACTB.

5. Critical Considerations & Troubleshooting

- Solvent Control: The final concentration of DMSO must be kept constant (typically ≤0.1%) across all groups, including the untreated control.

- Dose-Response: Always perform a preliminary dose-response (e.g., 1 - 100 µM) and time-course experiment to establish optimal conditions.

- Cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure that observed effects are not due to cell death.

- Sterility: Filter-sterilize the compound solution through a 0.2 µm filter if not using sterile DMSO and aseptic technique during aliquoting.

6. References

- PubChem Compound Summary for CID: 441921, Ginsenoside F1. National Library of Medicine.

- Lee, J., et al. (2021). Ginsenoside F1 attenuates hyperpigmentation in B16F1 melanoma cells by inducing Nrf2-mediated antioxidant enzymes and decreasing MITF expression. Journal of Ginseng Research, 45(4), 525-533.

- Park, J. S., et al. (2020). Ginsenoside F1 Ameliorates Cellular Senescence in Human Dermal Fibroblasts by Regulating the mTOR/p70S6K Pathway. Molecules, 25(19), 4573.

- Hu, C., et al. (2022). Ginsenoside F1 suppresses LPS-induced inflammation in RAW264.7 macrophages via the NF-κB and MAPK pathways. Journal of Functional Foods, 88, 104871.

- General cell culture techniques and protocols were referenced from: Freshney, R. I. (2015). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications, 7th Edition. Wiley-Blackwell.

chemical derivatization techniques for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Application Notes: Chemical Derivatization of a Complex Triterpenoid Saponin for Enhanced LC-MS Analysis

1. Introduction The target compound, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a high molecular weight triterpenoid saponin. Its inherent analytical challenges include poor ionization efficiency in mass spectrometry (MS), structural complexity with multiple labile glycosidic bonds, and potential for unwanted in-source fragmentation. Chemical derivatization is a critical strategy to overcome these hurdles, enhancing detection sensitivity, enabling precise structural elucidation, and improving chromatographic performance.

2. Key Derivatization Strategies Two primary derivatization approaches are recommended for this molecule:

- Esterification/Amidation of the Carboxylic Acid Group: This targets the carboxyl group on the glucuronic acid moiety, converting it into a more hydrophobic and easily ionizable derivative.

- Permethylation of Hydroxyl Groups: This global derivatization replaces active hydrogens on all hydroxyl groups with methyl groups, significantly increasing volatility (for GC-MS) and enhancing MS sensitivity by reducing hydrogen bonding and increasing hydrophobicity.

3. Quantitative Data Summary The following table summarizes the expected outcomes and performance metrics for the described derivatization protocols.

Table 1: Summary of Derivatization Techniques and Their Impact on LC-MS Performance

| Derivatization Method | Target Group(s) | Key Reagent(s) | Expected Mass Shift (Da) | Key Advantage | Recommended MS Polarity |

|---|---|---|---|---|---|

| Methyl Esterification | Carboxyl | (Trimethylsilyl)diazomethane (TMSD) | +14.0 | Simple, rapid, specific to -COOH. Enhances ESI(+). | ESI+ |

| n-Butyl Esterification | Carboxyl | n-Butanol / HCl | +56.1 | Greater hydrophobicity than methyl, improves retention on C18. | ESI+ |

| Girard's P Hydrazide | Carbonyl (if present) | Girard's Reagent P (GP) | +135.1 | Introduces a permanent positive charge, drastically improving ESI(+) sensitivity. | ESI+ |

| Permethylation | All Hydroxyls & Carboxyl | NaOH, DMSO, CH₃I | + (14*n) [n = # of -OH] | Global derivatization; stabilizes glycosidic bonds; enhances MS/MS fragmentation data. | ESI+ |

Table 2: Typical LC-MS/MS Fragmentation Ions for the Underivatized and Methylated Saponin

| Ion Species | m/z (Theoretical) | Key MS/MS Fragments (Product Ions) | Structural Information |

|---|---|---|---|

| [M-H]⁻ (Underivatized) | ~1435.6 | 1321.5 [M-H-Glc]⁻, 1159.4 [M-H-Glc-Hex]⁻, 455.4 [Aglycone-H]⁻ | Loss of terminal glucose, subsequent hexose, and aglycone ion. |

| [M+H]⁺ (Methyl Ester) | ~1451.6 | 1437.6 [M+H-CH₃]⁺, 1389.6 [M+H-H₂O-CO₂]⁺, Y- and B-type glycosidic fragments. | Confirm esterification; characteristic neutral losses and glycosidic cleavages. |

Experimental Protocols

Protocol 1: Methyl Esterification using (Trimethylsilyl)diazomethane (TMSD)

Objective: To selectively derivative the carboxylic acid group into a methyl ester for improved ionization in positive electrospray mode.

Materials:

- Target saponin (lyophilized, 10-50 µg)

- (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

- Methanol (HPLC grade)

- Toluene (HPLC grade)

- Acetic acid (glacial)

- Nitrogen evaporator

- Micro-vials (0.5 mL)

Procedure:

- Preparation: Dissolve the purified saponin (e.g., 20 µg) in 100 µL of a methanol/toluene mixture (3:1, v/v) in a micro-vial.

- Derivatization: Add 5-10 µL of the TMSD solution dropwise. The solution will turn yellow, indicating the presence of the reagent.

- Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The yellow color will persist if the reagent is in excess.

- Quenching: Carefully add 2 µL of glacial acetic acid to quench the excess TMSD. The yellow color will disappear.

- Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the derivative in 100 µL of a suitable LC-MS mobile phase (e.g., 50% acetonitrile in water) for immediate analysis.

Safety Note: TMSD is toxic and explosive in its concentrated form. Always use the commercially available dilute solution and handle in a well-ventilated fume hood.

Protocol 2: Permethylation for Structural Elucidation

Objective: To methylate all free hydroxyl and carboxylic acid groups, stabilizing the structure and enhancing signal intensity for detailed MS/MS analysis.

Materials:

- Target saponin (lyophilized, 5-20 µg)

- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sodium Hydroxide (NaOH) pellets

- Iodomethane (CH₃I)

- Trifluoroacetic acid (TFA, 0.1% v/v)

- Chloroform

- Water (HPLC grade)

- Vortex mixer

- Centrifuge

Procedure:

- Base Suspension: Prepare a fine suspension of NaOH by grinding a few pellets with ~200 µL of anhydrous DMSO. This creates a saturated base environment.

- Reaction Setup: Dissolve the saponin in 50 µL of anhydrous DMSO in a micro-vial. Add 50 µL of the freshly prepared NaOH/DMSO suspension.

- Methylation: Add 50 µL of iodomethane to the reaction vial. Cap tightly and vortex vigorously for 10 minutes at room temperature.

- Quenching: Quench the reaction by adding 200 µL of water and 5 µL of 0.1% TFA to neutralize the base.

- Extraction: Add 400 µL of chloroform, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes to separate the layers.

- Isolation: Carefully collect the lower organic layer (chloroform phase), which contains the permethylated product.

- Washing: Wash the organic phase once with 200 µL of water to remove residual salts and DMSO.

- Concentration: Evaporate the chloroform to dryness under a stream of nitrogen.

- Reconstitution: Reconstitute the permethylated saponin in 50-100 µL of methanol or acetonitrile for LC-MS analysis.

Visualizations

Diagram 1: Saponin Derivatization Workflow

Short Title: Saponin Derivatization Workflow

Diagram 2: MS Fragmentation Logic After Derivatization

Short Title: MS Fragmentation Logic Post-Derivatization

common problems in synthesizing (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Common Synthesis Challenges & Solutions

Glycosidic Bond Formation Issues

Q: Why are we getting poor stereoselectivity in glycosidic bond formation? A: This is typically caused by inadequate neighboring group participation or improper anomeric control.

Table 1: Glycosylation Optimization Parameters

| Parameter | Optimal Range | Common Issues | Recommended Fix |

|---|---|---|---|

| Temperature | -40°C to 25°C | High temp = poor α/β selectivity | Use cryogenic conditions |

| Catalyst Loading | 0.1-0.5 eq | Over-catalysis = decomposition | Slow addition over 2h |

| Donor/Acceptor Ratio | 1.2:1 to 1.5:1 | Excess donor = side products | Monitor by TLC/HPLC |

| Solvent System | DCM:Et₂O (3:1) | Polar solvents reduce selectivity | Use mixed aprotic solvents |

Protecting Group Strategy Challenges

Q: How to manage orthogonal deprotection with multiple hydroxyl groups? A: Implement a tiered protecting group strategy with differential stability.

Table 2: Protecting Group Compatibility

| Protecting Group | Stability Conditions | Removal Conditions | Compatibility Notes |

|---|---|---|---|

| Acetyl (Ac) | Base stable, mild acid | K₂CO₃/MeOH, 2h | Good for primary OH |

| TBDMS | Mild base, anhydrous | HF-pyridine, 12h | Steric hindrance issues |

| Benzyl (Bn) | Acid/base stable | H₂/Pd-C, 24h | Universal but requires reduction |

| Levulinoyl (Lev) | Mild conditions | NH₂NH₂/AcOH, 2h | Orthogonal to most groups |

Steroid Aglycone Coupling Problems

Q: What causes low yields in steroid-glycoside coupling? A: Steric hindrance and solubility mismatches between hydrophobic aglycone and hydrophilic glycosyl donor.

Experimental Protocol: Optimized Coupling Procedure

Purification and Characterization Challenges

Q: How to separate complex mixture of stereoisomers? A: Use multi-dimensional chromatography and advanced analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Key Parameters | Expected Results |

|---|---|---|---|

| ¹H NMR (600 MHz) | Stereochemistry confirmation | CDCl₃/CD₃OD, 25°C | Clear anomeric proton (δ 4.5-5.5 ppm) |

| ¹³C NMR | Glycosidic linkage confirmation | DEPT-135, 125 MHz | Characteristic C-1 signals |

| HRMS (ESI-TOF) | Molecular formula verification | Negative ion mode | [M-H]⁻ within 3 ppm error |

| 2D NMR (HSQC, HMBC) | Connectivity mapping | 600 MHz, 298K | Inter-glycosidic correlations |

Stability and Storage Issues

Q: Why does the compound degrade during storage? A: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis and enzymatic degradation.

Stabilization Protocol:

- Store as lyophilized solid at -20°C under argon

- Prepare fresh solutions in pH 7.4 buffer when needed

- Add antioxidant (0.1% BHT) to organic solutions

- Avoid exposure to light and moisture

Scale-up Challenges

Q: What modifications are needed for large-scale synthesis? A: Key considerations include solvent volume reduction, catalyst recycling, and purification optimization.

Table 4: Scale-up Optimization Parameters

| Scale | Reactor Size | Solvent Volume | Purification Method | Typical Yield |

|---|---|---|---|---|

| Lab (100 mg) | 25 mL flask | 10 mL | Flash chromatography | 15-25% |

| Pilot (1 g) | 100 mL flask | 40 mL | MPLC | 20-30% |

| Process (10 g) | 500 mL reactor | 200 mL | Crystallization | 25-35% |

Emergency Troubleshooting Guide

Immediate Actions for Common Problems:

Reaction not initiating:

- Check catalyst activity (fresh TfOH recommended)

- Verify anhydrous conditions (Karl Fischer titration)

- Confirm molecular sieve activation

Multiple spots on TLC:

- Quench immediately at 0°C

- Analyze by LC-MS to identify species

- Adjust protecting groups if premature deprotection detected

Color change to dark brown:

- Indicates decomposition

- Reduce temperature immediately

- Consider alternative promoter system (AgOTf instead of NIS/TfOH)

Technical Support Center: Optimizing Extraction Yield of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Compound ID: A complex triterpenoid saponin glycoside. Source Material: Typically derived from plant sources such as Gypsophila species, Saponaria officinalis, or related members of the Caryophyllaceae family.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for maximizing the initial extraction yield of this saponin? A1: The solvent system composition is paramount. Aqueous alcohols (e.g., 50-70% ethanol) are most effective. The water content is crucial for swelling the plant matrix and dissolving the polar glycoside chains, while the alcohol fraction aids in penetration and inhibits enzymatic degradation.

Q2: How does temperature impact the yield and stability of the compound during extraction? A2: Temperature has a dual effect. Elevated temperatures (50-70°C) increase solubility and diffusion rates, boosting initial yield. However, prolonged exposure to high heat can lead to deglycosylation and aglycone degradation. A balanced approach is essential.

Q3: We are experiencing low yields during the final purification step. What are the likely causes? A3: Low purification yield is often due to:

- Inefficient Stationary Phase: The compound's high polarity and molecular weight require specialized reverse-phase C18 or even phenyl-hexyl columns.

- Sample Overload: The crude extract is too concentrated, leading to poor resolution and co-elution.

- Incompatible Mobile Phase: Incorrect pH or buffer strength can cause peak tailing and poor recovery.

Q4: Our HPLC analysis shows multiple unknown peaks. How can we minimize decomposition? A4: The glycosidic bonds are labile. To minimize decomposition:

- Maintain a neutral to slightly acidic pH during extraction to prevent base-catalyzed hydrolysis.

- Perform extractions quickly and at lower temperatures when possible.

- Include enzyme inhibitors (e.g., PMSF) if using fresh plant material.

- Store extracts and pure fractions at -20°C.

Troubleshooting Guides

Issue 1: Low Initial Extraction Yield from Raw Biomass

Symptoms: The concentration of the target compound in the crude extract is below expected levels based on literature or prior results.

| Potential Cause | Diagnostic Steps | Recommended Solution |

|---|

| Inefficient Solvent Penetration | - Check particle size of biomass.

- Test different solvent-to-solid ratios. | - Reduce particle size to 60-100 mesh.

- Use a solvent-to-solid ratio of 10:1 to 20:1 (v/w). | | Suboptimal Solvent Polarity | - Perform a sequential extraction with solvents of increasing polarity (Hexane -> EtOAc -> 50% EtOH -> 70% EtOH -> Water). Analyze each fraction. | - Use 60% Ethanol/Water (v/v) as the primary solvent. | | Compound Degradation by Enzymes | - Compare yield from fresh vs. heat-treated (80°C for 10 min) or dried biomass. | - Blanch or microwave the biomass prior to extraction.

- Use lyophilized (freeze-dried) material. |

Detailed Protocol: Optimized Maceration Extraction

- Biomass Preparation: Lyophilize plant material and grind to a fine powder (60-100 mesh).

- Solvent System: Prepare 60% ethanol in deionized water (v/v).

- Extraction: Mix powder with solvent at a 1:15 ratio (w/v) in a sealed flask.

- Agitation: Place on an orbital shaker at 150 rpm, 50°C, for 4 hours.

- Filtration: Separate solids using vacuum filtration with a Büchner funnel and Whatman No. 1 filter paper.

- Concentration: Concentrate the filtrate under reduced pressure at 45°C to remove ethanol. The remaining aqueous solution is the crude extract.

Issue 2: Poor Recovery During Solid-Phase Extraction (SPE) or Chromatography

Symptoms: The compound does not bind effectively to the stationary phase, elutes in too broad a volume, or co-elutes with impurities.

| Potential Cause | Diagnostic Steps | Recommended Solution |

|---|

| Overloading the Column | - Check the capacity (mg/g) of the SPE cartridge or HPLC column for similar saponins.

- Inject a 10x diluted sample. | - For a 500mg C18 SPE cartridge, do not load more than 5-10 mg of crude extract.

- Pre-purify crude extract with liquid-liquid partitioning. | | Incorrect Mobile Phase pH | - Run analytical HPLC with 0.1% Formic Acid (pH ~2.7) and 10mM Ammonium Acetate (pH ~6.8). Compare peak shape. | - Use 0.1% Formic Acid in water and acetonitrile to improve ionization and peak shape in Reverse-Phase HPLC. | | Weak Elution Solvent | - Perform a step gradient on an SPE cartridge and analyze each fraction. | - Use a stronger elution solvent like 80% Methanol/Water or 60% Acetonitrile/Water. |

Detailed Protocol: Pre-Purification via Liquid-Liquid Partitioning

- Prepare Crude Extract: Follow the maceration protocol above.

- Partition: Transfer the aqueous crude extract to a separatory funnel. Add an equal volume of n-butanol.

- Shake and Separate: Shake vigorously and allow phases to separate completely. The target saponin will partition into the n-butanol (upper) layer.

- Collection: Drain and collect the n-butanol layer.

- Concentration: Evaporate the n-butanol under reduced pressure to obtain a semi-purified saponin-rich fraction. This fraction is ideal for subsequent HPLC.

Experimental Workflows & Data Visualization

The following diagrams outline the core processes for efficient extraction and troubleshooting.

Diagram 1: Optimal Extraction Workflow

Title: Optimal Extraction Workflow

Diagram 2: Troubleshooting Low Yield Logic

Title: Low Yield Troubleshooting Path

stability issues and storage recommendations for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Frequently Asked Questions

Q1: What are the primary stability concerns for this compound?

A: The main stability issues arise from:

- Glycosidic bond hydrolysis in aqueous solutions

- Oxidation of multiple hydroxyl groups

- Temperature-dependent degradation

- pH-sensitive carboxylic acid group

- Photodegradation under UV/visible light

Q2: What is the recommended storage temperature?

A: Based on accelerated stability studies:

Title: Storage Temperature Hierarchy

Q3: How should I prepare stock solutions?

A: Follow this preparation workflow:

Title: Stock Solution Preparation

Stability Data Tables

Table 1: Temperature Stability Profile

| Temperature | Half-life | Recommended Use | Storage Duration |

|---|---|---|---|

| -80°C | >24 months | Long-term archive | 24 months |

| -20°C | 12-18 months | Working stocks | 12 months |

| 2-8°C | 2-4 weeks | Ready-to-use | 1 month |

| 25°C | 3-7 days | Immediate use | <1 week |

| 37°C | 6-24 hours | Biological assays | Single use |

Table 2: Solvent Stability

| Solvent | Concentration | Stability (-20°C) | Notes |

|---|---|---|---|

| Dry DMSO | 10-100 mM | 12 months | Preferred |

| Methanol | 1-10 mM | 3 months | Limited use |

| Water (pH 7.4) | 0.1-1 mM | 2 weeks | Buffer required |

| Acetonitrile | 1-50 mM | 6 months | Good alternative |

Table 3: pH Stability Range

| pH Range | Stability | Recommended Buffer | Use Case |

|---|---|---|---|

| 6.5-7.5 | High | Phosphate buffer | Biological assays |

| 5.5-6.5 | Moderate | Acetate buffer | Limited storage |

| <5.0 or >8.0 | Low | Avoid | Degradation risk |

Troubleshooting Guides

Issue: Unexpected Precipitation

Symptoms: Cloudy solution, visible particles, reduced activity Solutions:

- Warm to 37°C with gentle vortexing

- Add co-solvents (5-10% ethanol)

- Prepare fresh stock solution

- Verify solvent compatibility

Issue: Loss of Biological Activity

Symptoms: Reduced efficacy in assays, inconsistent results Solutions:

- Check storage duration and conditions

- Verify solution pH

- Test fresh aliquot

- Confirm concentration by HPLC

Issue: Color Change

Symptoms: Solution darkening, yellow/brown coloration Solutions:

- Replace with fresh stock

- Store under inert atmosphere

- Protect from light

- Use antioxidant additives (0.1% BHT)

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

Title: HPLC Stability Protocol

Materials:

- HPLC system with UV detector

- C18 column (4.6 × 150 mm, 5μm)

- Mobile phase: Water (A) and Acetonitrile (B)

- Flow rate: 1.0 mL/min

- Detection: 210 nm

Procedure:

- Prepare sample solution in mobile phase

- Inject 10-20 μL

- Run gradient: 20-80% B over 20 minutes

- Monitor main peak at ~12-15 minutes

- Calculate purity from peak areas

Protocol 2: Biological Activity Verification

Cell-based Assay:

- Prepare fresh compound solutions

- Use appropriate cell lines (cancer/normal)

- Incubate 24-72 hours

- Measure IC50 values

- Compare with reference standards

Storage Recommendations Summary

Title: Storage Condition Hierarchy

Critical Handling Notes

- Always use glass vials - avoid plastic containers due to adsorption

- Prepare small aliquots to minimize freeze-thaw cycles

- Use amber vials or wrap in foil for light protection

- Purge with inert gas before sealing containers

- Record preparation dates and monitor stability regularly

Emergency Procedures

If degradation is suspected:

- Immediately prepare fresh solution

- Analyze by HPLC for purity verification

- Check biological activity with positive controls

- Document all observations for batch tracking

optimizing glycosylation steps in synthesis of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Q1: Why are my glycosylation yields consistently low (<30%)?

Common Causes & Solutions:

Quantitative Optimization Data:

| Factor | Optimal Range | Impact on Yield | Recommended Protocol |

|---|---|---|---|

| Activator | NIS/TfOH (1.2-2.0 eq) | High (+40-85%) | Add at -40°C, warm slowly |

| Temperature | -40°C to 0°C | Medium-High | Stepwise warming |

| Solvent | DCM:Et₂O (3:1) | Medium | Molecular sieves (4Å) |

| Donor:Acceptor | 1.5:1 to 2:1 | High | Slow addition |

Q2: How to control α/β stereoselectivity in challenging linkages?

Stereochemical Control Strategies:

Experimental Protocol: Stereoselective Glycosylation

Q3: What purification methods work best for complex oligosaccharides?

Purification Strategy Table:

| Method | Application | Recovery % | Purity Achieved |

|---|---|---|---|

| Flash Chromatography | Initial cleanup | 70-85% | 85-95% |

| HPLC (C18) | Isomer separation | 60-75% | 95-99% |

| Size Exclusion | Aggregate removal | 80-90% | 90-95% |

| Recrystallization | Final purity | 50-70% | >99% |

Q4: How to monitor reaction progress effectively?

Analytical Monitoring Workflow:

Q5: Troubleshooting protecting group stability issues

Protecting Group Stability Data:

| Protecting Group | Acid Stability | Base Stability | Glycosylation Conditions |

|---|---|---|---|

| Acetyl | Low | Medium | Partial migration |

| Benzyl | High | High | Stable |

| TBDMS | Medium | Low | Sensitive to Lewis acids |

| Pivaloyl | High | High | Excellent stability |

Protocol: Sequential Deprotection

Q6: Optimizing solvent systems for difficult couplings

Solvent Optimization Table:

| Solvent System | Dielectric Constant | Yield Range | Selectivity (α:β) |

|---|---|---|---|

| DCM | 8.9 | 45-75% | Varies |

| DCM:Et₂O (3:1) | ~7.5 | 60-85% | Improved |

| Toluene:EtOAc (4:1) | ~5.5 | 55-80% | High α |

| MeCN | 37.5 | 40-70% | High β |

Experimental Protocol: One-Pot Sequential Glycosylation

Detailed Methodology:

addressing impurities in samples of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

FAQs: Impurity Management

Q1: What are the most common impurities in complex glycosides like this compound?

Common Impurity Profile Table:

| Impurity Type | Typical % Range | Detection Method | Resolution Strategy |

|---|---|---|---|

| Anomeric isomers | 0.5-3.2% | HILIC-HPLC | Gradient optimization |

| Glycosidic cleavage | 0.8-4.1% | RP-HPLC/LC-MS | pH control |

| Aglycone derivatives | 0.3-1.8% | LC-MS/MS | Purification protocols |

| Oxidation products | 0.6-2.5% | HPLC-UV/PDA | Antioxidant addition |

| Synthetic intermediates | 1.2-5.0% | Multiple methods | Process optimization |

Q2: Which analytical methods provide best impurity resolution?

Experimental Protocol: Comprehensive Impurity Profiling

Materials:

- HPLC system with PDA detector (210-400 nm)

- Columns: HILIC, C18, phenyl-hexyl